molecular formula C20H18FNO5S B2811202 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide CAS No. 896335-55-0

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide

Cat. No.: B2811202
CAS No.: 896335-55-0
M. Wt: 403.42
InChI Key: MIGGVXZSODNREB-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide is a synthetic specialty chemical with the molecular formula C19H17F2NO5S2 and a molecular weight of 444.47 g/mol . This complex molecule is built around a central ethane scaffold, which is substituted at one carbon with a 4-fluorobenzenesulfonyl group and a furan-2-yl group, and at the other carbon with a 4-methoxybenzamide moiety via a nitrogen linkage. The integration of these distinct pharmacophores—a sulfonamide, a furan heterocycle, and a methoxybenzamide—makes it a compound of significant interest in medicinal chemistry and drug discovery research for exploring structure-activity relationships. Fluorinated aromatic rings, such as the 4-fluorobenzenesulfonyl group in this compound, are widely utilized in pharmaceutical development to fine-tune a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . Similarly, the furan ring is a common heterocyclic building block that can contribute to a molecule's electronic profile and three-dimensional shape. Sulfonamide-functionalized compounds are known to be investigated for a range of biological activities, including potential roles as enzyme inhibitors . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO5S/c1-26-16-8-4-14(5-9-16)20(23)22-13-19(18-3-2-12-27-18)28(24,25)17-10-6-15(21)7-11-17/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGGVXZSODNREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Intermediate Sulfonyl Compound: The reaction begins with the sulfonylation of 4-fluoroaniline using a sulfonyl chloride reagent under basic conditions to form the intermediate sulfonyl compound.

    Coupling with Furan Derivative: The intermediate sulfonyl compound is then coupled with a furan derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired intermediate.

    Amidation Reaction: The final step involves the amidation of the intermediate with 4-methoxybenzoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The compound may also interact with receptors in the body, modulating their function and leading to therapeutic effects. The exact pathways and molecular targets are the subject of ongoing research.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Table 1. Key Structural and Spectroscopic Features

Compound Name Substituents Key Spectral Data/Features References
Target Compound 4-Fluorobenzenesulfonyl, furan-2-yl, methoxy Expected C=O (~1680 cm⁻¹), SO₂ symmetric/asymmetric stretches (~1150/1350 cm⁻¹)
4MNB Bromo, nitro, methoxy C=O: 1682 cm⁻¹; C-Br: 565 cm⁻¹; two asymmetric unit molecules
Hydrazinecarbothioamides [4–6] Sulfonyl, difluorophenyl, C=S C=S: 1243–1258 cm⁻¹; NH: 3150–3319 cm⁻¹
4-Methoxy-N-(4-methoxy-2-nitro-phenyl)benzamide Dual methoxy, nitro Planar geometry; C=O: 1663 cm⁻¹
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)... Sulfamoyl, oxadiazole Enhanced metabolic stability; rigid core

Substituent Effects

  • Electron-Withdrawing Groups (NO₂, SO₂): Increase polarity and hydrogen-bonding capacity, as seen in 4MNB and the target compound.
  • Electron-Donating Groups (OCH₃) : Enhance solubility but reduce electrophilicity. The target compound’s methoxy group balances hydrophilicity, unlike 4MNB’s nitro group, which may hinder solubility .
  • Heterocycles (Furan vs.

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide (CAS Number: 896312-02-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23FN2O6SC_{23}H_{23}FN_{2}O_{6}S, with a molecular weight of 474.5 g/mol. The compound features a furan ring and a fluorobenzenesulfonyl group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The sulfonyl and furan groups enhance binding affinity to these targets, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, flavonoids, which share some structural components with this compound, have been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Table 1: Comparison of Anticancer Potency

CompoundIC50 (µM)Mechanism of Action
This compoundTBDTBD
5-Fluorouracil4.98Induces apoptosis via caspase activation
Compound 6l0.46Mitochondrial pathway activation

Case Studies

  • In Vitro Studies : In a study assessing the biological activity of various synthesized flavonols against human non-small cell lung cancer cells (A549), compounds with similar functional groups exhibited significant inhibitory effects on cell proliferation, suggesting that this compound may also possess similar anticancer properties .
  • Mechanistic Insights : Research into the mechanisms by which related compounds exert their effects has revealed that they often induce apoptosis by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. This pathway is crucial for the potential therapeutic application of this compound in oncology .

Pharmacological Properties

The pharmacological profile of this compound remains under investigation. Preliminary findings suggest that its unique structure may confer properties such as enhanced solubility and reactivity, which are beneficial for drug development.

Q & A

Q. What are the optimal synthetic routes for N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Sulfonation of 4-fluorobenzenesulfonyl chloride with a furan-2-yl-ethylamine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide core .
  • Step 2 : Amide coupling between the sulfonamide intermediate and 4-methoxybenzoic acid using carbodiimide catalysts (e.g., EDCI/HOBt) in dimethylformamide (DMF) at room temperature .
  • Key Optimization : Use protective groups (e.g., Boc) for amine intermediates to prevent side reactions. Yield improvements (70–85%) are achieved by controlling stoichiometry and solvent purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the sulfonamide (-SO2_2-) and methoxybenzamide (-OCH3_3) groups. Key signals include:
  • 1^1H: δ 7.8–8.1 ppm (aromatic protons adjacent to sulfonyl), δ 6.3–6.6 ppm (furan protons) .
  • 13^13C: δ 165–170 ppm (amide carbonyl), δ 55–56 ppm (methoxy group) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 433.1 for [M+H]+^+) .

Q. What analytical techniques assess purity and stability?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%). Mobile phases often use acetonitrile/water gradients .
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitor hydrolysis of sulfonamide and methoxy groups via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replacing 4-methoxy with 4-ethoxy or 4-fluoro groups) to assess impact on target binding .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2), a common target for sulfonamides .
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2) across analogs to identify key functional groups .

Q. What experimental strategies resolve contradictions in reported biological data for sulfonamide derivatives?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to confirm activity thresholds .
  • Off-Target Screening : Use kinase profiling panels to rule out non-specific binding .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259375) with in-house results to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (20–60°C), solvent (DMF vs. THF), and catalyst loading (EDCI 1.0–1.5 eq) to identify robust conditions .
  • In-Line Monitoring : Use FTIR spectroscopy to track reaction progress and detect intermediates (e.g., acylurea byproducts) .

Q. What computational models predict metabolic pathways for this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate cytochrome P450 metabolism (e.g., CYP3A4-mediated demethylation of the methoxy group) .
  • In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

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